molecular formula C18H25N3O B2381758 N-(3-methylphenyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carboxamide CAS No. 2415569-81-0

N-(3-methylphenyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carboxamide

Cat. No.: B2381758
CAS No.: 2415569-81-0
M. Wt: 299.418
InChI Key: ACUKNKWCKFJETI-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carboxamide is a complex organic compound with a unique structure that includes a cyclopenta[c]pyrrol ring and an azetidine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carboxamide typically involves multiple steps, including the formation of the cyclopenta[c]pyrrol ring and the subsequent attachment of the azetidine carboxamide group. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors and advanced purification techniques to achieve high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-methylphenyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets N-(3-methylphenyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carboxamide apart is its unique combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-(3-methylphenyl)azetidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O/c1-13-4-2-7-16(8-13)19-18(22)21-11-17(12-21)20-9-14-5-3-6-15(14)10-20/h2,4,7-8,14-15,17H,3,5-6,9-12H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUKNKWCKFJETI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CC(C2)N3CC4CCCC4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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